molecular formula C14H12FN3O2S B2924934 4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide CAS No. 2034403-99-9

4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide

Cat. No.: B2924934
CAS No.: 2034403-99-9
M. Wt: 305.33
InChI Key: BBRQAOAWVGRLBZ-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyrazolo[1,5-a]pyridine moiety attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the fluorine and methyl groups. The final step involves the sulfonation of the benzene ring to attach the sulfonamide group. Specific reagents and conditions may vary, but common reagents include fluorinating agents, methylating agents, and sulfonating agents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Industrial methods also focus on minimizing waste and improving the efficiency of each reaction step .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .

Properties

IUPAC Name

4-fluoro-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-10-8-11(15)2-3-14(10)21(19,20)17-12-5-7-18-13(9-12)4-6-16-18/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRQAOAWVGRLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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